3-hydroxy-N-phenylazetidine-1-carboxamide
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Overview
Description
3-hydroxy-N-phenylazetidine-1-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-phenylazetidine-1-carboxamide typically involves the reaction of azetidine derivatives with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxamide bond. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-phenylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-phenylazetidine-1-carboxamide.
Reduction: Formation of 3-hydroxy-N-phenylazetidine-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-hydroxy-N-phenylazetidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
3-phenylazetidine-1-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
N-phenylazetidine-1-carboxamide: Similar structure but without the hydroxyl group, leading to different chemical behavior.
3-hydroxyazetidine-1-carboxamide: Lacks the phenyl group, which may result in different biological activity.
Uniqueness
3-hydroxy-N-phenylazetidine-1-carboxamide is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group provides additional binding interactions with molecular targets.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-hydroxy-N-phenylazetidine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c13-9-6-12(7-9)10(14)11-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,14) |
InChI Key |
QFGCLABHPSJYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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